Cas no 1484570-07-1 (3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide)

3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide
- EN300-1836145
- 1484570-07-1
- AKOS014782048
-
- Inchi: 1S/C11H13NOS/c12-11(14)4-2-8-1-3-10-9(7-8)5-6-13-10/h1,3,7H,2,4-6H2,(H2,12,14)
- InChI Key: HXSJIAPXDHFPMO-UHFFFAOYSA-N
- SMILES: S=C(CCC1C=CC2=C(C=1)CCO2)N
Computed Properties
- Exact Mass: 207.07178521g/mol
- Monoisotopic Mass: 207.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 67.3Ų
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836145-2.5g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1836145-10.0g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1836145-1.0g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1836145-0.25g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1836145-0.1g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1836145-0.05g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1836145-10g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1836145-5.0g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1836145-0.5g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1836145-1g |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide |
1484570-07-1 | 1g |
$557.0 | 2023-09-19 |
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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4. Back matter
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide
Introduction to 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide (CAS No. 1484570-07-1)
3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide, identified by its Chemical Abstracts Service (CAS) number 1484570-07-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran derivatives class, a group known for its diverse biological activities and potential therapeutic applications. The structural framework of 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide incorporates a benzofuran core, which is a fused heterocyclic system consisting of a benzene ring and a furan ring. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The benzofuran moiety is particularly noteworthy due to its presence in numerous bioactive natural products and synthetic drugs. Its aromatic system allows for selective interactions with biological targets, while the furan ring introduces polarity and hydrogen bonding capabilities. These features make 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide a promising candidate for further exploration in medicinal chemistry. The propanethioamide functional group further enhances the compound’s versatility, enabling modifications that can fine-tune its pharmacological profile.
In recent years, there has been growing interest in benzofuran derivatives as potential therapeutic agents. Studies have highlighted their role in modulating various biological pathways, including inflammation, pain perception, and neurodegenerative diseases. The thioamide group in 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide is particularly relevant, as thioamides are known for their broad spectrum of biological activities. They have been investigated for their antimicrobial, anti-inflammatory, and antitumor properties. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it an attractive candidate for multifunctional drug design.
Current research in the field of heterocyclic chemistry has emphasized the development of novel scaffolds that can improve drug efficacy and reduce side effects. 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide represents an example of such innovation. Its molecular structure provides a rich platform for chemical modifications, allowing researchers to explore different derivatives with tailored pharmacological properties. For instance, functionalization at the 5-position of the benzofuran ring could lead to compounds with enhanced binding affinity or selectivity for specific biological targets.
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce desired substituents efficiently. The availability of robust synthetic methodologies is crucial for scaling up production and conducting further pharmacological studies.
From a medicinal chemistry perspective, 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide holds promise as a lead compound for developing new therapeutic agents. Its structural features align well with current trends in drug design, which favor compounds with complex heterocyclic cores and multiple functional groups. Preclinical studies are needed to evaluate its safety profile and pharmacokinetic properties before moving into human trials. However, preliminary in vitro assays have shown encouraging results regarding its interaction with potential biological targets.
The benzofuran scaffold is particularly interesting because it is found in several natural products with well-documented biological activities. For example, certain benzofuran derivatives have been isolated from plants and fungi and are known for their antimicrobial and anti-inflammatory effects. By leveraging these natural products as inspiration, synthetic chemists can design analogs with improved properties. 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide is one such derivative that exemplifies this approach.
In addition to its potential therapeutic applications, 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide may also find utility in research settings as a tool compound. Its well-defined structure allows researchers to investigate the mechanisms of action of benzofuran derivatives more thoroughly. By studying how this compound interacts with biological targets at the molecular level, scientists can gain insights that inform the design of future drugs.
The future directions for research on 3-(2,3-dihydro-1-benzofuran-5-yl)propanethioamide include exploring its derivatives and evaluating its efficacy in animal models. Computational modeling techniques can also play a role in predicting how modifications to its structure might affect its biological activity. These studies will be essential for understanding the full potential of this compound as a therapeutic agent.
In conclusion, 3-(2,3-dihydro - 1 -benzofuran - 5 - yl ) pro pan eth io am ide ( CAS No . 1484570 - 07 - 1 ) is an intriguing organic compound with significant pharmaceutical promise . Its unique structural features , combined with its potential biological activities , make it a valuable subject of study in medicinal chemistry . Further research is warranted to fully elucidate its therapeutic potential and develop novel derivatives with improved properties .
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